molecular formula C16H18ClNaO3 B14675196 Bucloxic acid sodium CAS No. 32808-52-9

Bucloxic acid sodium

Cat. No.: B14675196
CAS No.: 32808-52-9
M. Wt: 316.75 g/mol
InChI Key: OFRBVEGXSAGHEW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bucloxic acid sodium (chemical name: sodium 3-chloro-4-cyclohexyl-γ-oxobenzenebutanoate) is a nonsteroidal anti-inflammatory drug (NSAID) derived from the arylalkanoic acid class. It was initially developed as a neuromuscular and anti-inflammatory agent for chronic glomerular nephropathy . However, due to severe toxic effects observed in preclinical and clinical studies, it was never commercialized and remains restricted to research applications .

Properties

CAS No.

32808-52-9

Molecular Formula

C16H18ClNaO3

Molecular Weight

316.75 g/mol

IUPAC Name

sodium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate

InChI

InChI=1S/C16H19ClO3.Na/c17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9H2,(H,19,20);/q;+1/p-1

InChI Key

OFRBVEGXSAGHEW-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Na+]

Related CAS

32808-51-8 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bucloxic acid sodium can be synthesized through the reaction of bucloxic acid with sodium hydroxide. The process involves dissolving bucloxic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is typically carried out at room temperature with constant stirring until the reaction is complete .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The reaction mixture is filtered to remove any impurities, and the resulting solution is evaporated to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions

Bucloxic acid sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Acids: Hydrochloric acid, sulfuric acid.

    Bases: Sodium hydroxide, potassium hydroxide.

    Solvents: Ethanol, water

Major Products Formed

Mechanism of Action

Bucloxic acid sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propionic Acid Derivatives

Bucloxic acid is structurally related to propionic acid derivatives like ibuprofen and naproxen , which share a carboxylic acid group attached to an aromatic system.

Parameter Bucloxic Acid Sodium Ibuprofen Naproxen Sodium
Chemical Structure 3-Chloro-4-cyclohexyl-γ-oxobenzenebutanoate α-Methyl-4-(2-methylpropyl)benzeneacetic acid 6-Methoxy-α-methyl-2-naphthaleneacetic acid
Therapeutic Use Anti-inflammatory (research-only) Analgesic, anti-inflammatory (marketed) Analgesic, anti-inflammatory (marketed)
Half-Life (Human) ~20 hours (metabolite) 2–4 hours 12–17 hours
Toxicity (Rat LD₅₀) 175 mg/kg (oral) 636 mg/kg (oral) 534 mg/kg (oral)
Clinical Status Not marketed (toxic effects) Widely marketed Widely marketed

Key Differences :

  • Bucloxic acid’s cyclohexylphenyl substituent and γ-oxo group contribute to its prolonged metabolite half-life but also increase toxicity compared to ibuprofen/naproxen .
  • Unlike marketed propionic acid derivatives, bucloxic acid’s narrow therapeutic index precludes clinical use .

Arylalkanoic Acid Analogues

Trepibutone (4-Oxobutanoic Derivative)

A structurally related compound with a 4-oxobutanoic chain instead of a γ-oxo group.

Parameter This compound Trepibutone
Primary Use Anti-inflammatory (research) Choleretic, muscle relaxant
Anti-Inflammatory Activity Yes No
Metabolism Forms dibenzofuran metabolite No alkyl chain metabolism predicted
Toxicity High (rat LD₅₀: 175 mg/kg) Lower (exact LD₅₀ not reported)

Structural Insight : The absence of anti-inflammatory activity in trepibutone underscores the importance of the γ-oxo group in bucloxic acid’s COX inhibition .

Pyrrazole Derivatives

Flumizole

A short-acting NSAID with a pyrrazole core but distinct pharmacokinetics.

Parameter This compound Flumizole
Half-Life ~20 hours (metabolite) 2–7 hours (humans)
Bioavailability Low (rapid metabolism) High (solid dispersion formulation)
Clinical Use Research-only Experimental (bile/pancreatic disorders)

Key Insight : Flumizole’s shorter half-life reduces accumulation risk, making it safer for acute use compared to bucloxic acid .

Comparison with Functionally Similar Compounds

Cyclooxygenase Inhibitors

Compound Selectivity Therapeutic Window Market Status
This compound Non-selective COX inhibitor Narrow (high toxicity) Not marketed
Celecoxib COX-2 selective Wide Marketed
Diclofenac Sodium Non-selective COX inhibitor Moderate Marketed

Data Table: Comparative Overview of Key Compounds

Compound Class Half-Life LD₅₀ (Rat, oral) Status
This compound Arylalkanoic acid 20 hours (metabolite) 175 mg/kg Research-only
Ibuprofen Propionic acid 2–4 hours 636 mg/kg Marketed
Trepibutone 4-Oxobutanoic acid Not reported Not reported Veterinary use
Flumizole Pyrrazole derivative 2–7 hours Not reported Experimental

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.